Home > Products > Building Blocks P6819 > 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine dihydrochloride
2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine dihydrochloride - 6000-50-6

2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine dihydrochloride

Catalog Number: EVT-467109
CAS Number: 6000-50-6
Molecular Formula: C7H10Cl2N2
Molecular Weight: 193.07 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine dihydrochloride is a chemical compound with the molecular formula C7H10Cl2N2 . It is also known by other names such as 1H,2H,3H-pyrrolo[3,4-c]pyridine dihydrochloride and MFCD15144657 .

Synthesis Analysis

The synthesis of 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine dihydrochloride involves refluxing ethyl 2,3-dihydro-1H-pyrrolo-[3,4-c]pyridine-2-carboxylate with concentrated hydrochloric acid. The batch is then evaporated, and the crystalline residue is stirred with acetone. The product is filtered off with suction and dried in the air .

Molecular Structure Analysis

The molecular structure of 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine dihydrochloride is represented by the canonical SMILES notation: C1C2=C (CN1)C=NC=C2.Cl.Cl . The InChI representation is InChI=1S/C7H8N2.2ClH/c1-2-8-4-7-5-9-3-6 (1)7;;/h1-2,4,9H,3,5H2;2*1H .

Physical And Chemical Properties Analysis

The molecular weight of 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine dihydrochloride is 193.07 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2 . The compound is stored under an inert gas (nitrogen or Argon) at 2-8°C .

Overview

2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine dihydrochloride is a heterocyclic compound with significant biological activity. It is classified under the pyrrolopyridine family, known for its diverse pharmacological properties. The compound's chemical formula is C₇H₈N₂·2ClH, and it has a molecular weight of approximately 193.074 g/mol. The compound is identified by the CAS number 6000-50-6 and has been studied for its potential applications in treating various diseases, particularly those affecting the nervous and immune systems .

Source and Classification

The classification of 2,3-dihydro-1H-pyrrolo[3,4-C]pyridine dihydrochloride is based on its chemical structure and biological activity. It falls under the category of nitrogen-containing heterocycles, which are often utilized in medicinal chemistry due to their ability to interact with biological targets. The compound has been recognized for its potential therapeutic uses, including antidiabetic, antiviral, and anticancer activities .

Synthesis Analysis

Methods

The synthesis of 2,3-dihydro-1H-pyrrolo[3,4-C]pyridine dihydrochloride typically involves the cyclization of appropriate precursors containing pyridine and pyrrole units. Various synthetic routes have been explored in the literature, often employing techniques such as:

  • Cyclization Reactions: Utilizing reagents that facilitate the formation of the pyrrolo ring system.
  • Reduction Reactions: Converting higher oxidation states to yield the dihydro form of the compound.

Technical Details

The synthesis may involve steps such as:

  1. Formation of a precursor compound through nucleophilic substitution.
  2. Cyclization under acidic or basic conditions to form the pyrrolo structure.
  3. Hydrochlorination to yield the dihydrochloride salt form.

Specific reaction conditions (temperature, pressure, solvents) are critical for optimizing yield and purity .

Molecular Structure Analysis

Data

Key structural data includes:

  • Molecular Formula: C₇H₈N₂·2ClH
  • Molecular Weight: 193.074 g/mol
  • Boiling Point: Approximately 286.3°C at 760 mmHg
  • Flash Point: 126.9°C .
Chemical Reactions Analysis

Reactions

2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine dihydrochloride can participate in various chemical reactions typical of heterocycles:

  • Electrophilic Aromatic Substitution: Due to the presence of nitrogen atoms in the rings.
  • Nucleophilic Addition: Possible at carbon centers under certain conditions.

Technical Details

The reactivity of this compound is influenced by its electronic structure and steric factors. For instance, substitution reactions can lead to derivatives with enhanced biological activity or altered pharmacokinetic properties .

Mechanism of Action

Process

The mechanism of action for compounds like 2,3-dihydro-1H-pyrrolo[3,4-C]pyridine dihydrochloride often involves interaction with specific biological targets such as enzymes or receptors. These interactions can modulate signaling pathways relevant to disease processes.

Data

Research indicates that derivatives within this class can act as inhibitors for various enzymes involved in metabolic pathways or cellular signaling. For example, some derivatives have shown promising results against mycobacterial infections by targeting respiratory cytochrome bc1 .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in polar solvents; specific solubility data varies based on conditions.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to moisture.
  • Hazards: Classified with hazard statements indicating potential harm if ingested or if it comes into contact with skin .
Applications

Scientific Uses

2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine dihydrochloride has several notable applications in scientific research:

  • Pharmaceutical Development: Investigated for its potential as an antidiabetic agent and for its antiviral properties.
  • Anticancer Research: Studied for its ability to inhibit tumor growth and metastasis in various cancer models.
  • Biochemical Research: Used to explore enzyme inhibition mechanisms and cellular signaling pathways relevant to disease states .
Synthetic Methodologies and Structural Modifications

Novel Synthetic Routes for 2,3-Dihydro-1H-Pyrrolo[3,4-c]Pyridine Dihydrochloride Derivatives

The synthesis of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride (CAS: 6000-50-6) has been optimized through several innovative pathways that significantly improve accessibility to this pharmaceutically important scaffold. One patented methodology involves a multi-step sequence starting from pyrrolopyridine precursors, featuring lactamization and reductive cyclization as key transformations. This route strategically constructs the bicyclic framework before introducing the dihydrochloride salt through acid-mediated precipitation, yielding material suitable for pharmaceutical development [1].

A particularly efficient hydrolytic approach demonstrates substantial improvement over traditional methods. As detailed in patent WO2013/130935, ethyl 1H,2H,3H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate undergoes hydrolysis using barium hydroxide under reflux conditions (120°C). This single-step conversion achieves a remarkable 72% yield of the free base, which is subsequently converted to the dihydrochloride salt. The reaction exhibits excellent functional group tolerance and scalability, with the product characterized by distinct NMR signals at δ 8.51 (s, 1H), 8.41-8.45 (t, J = 4.8 Hz, 1H), and 7.13-7.20 (m, 1H) in CDCl₃ [3].

Alternative routes employ catalytic hydrogenation strategies for the reduction of pyrrolo[3,4-c]pyridine derivatives. These methods utilize palladium on carbon or platinum oxide catalysts under moderate hydrogen pressure (3-5 atm), selectively saturating the pyridine ring without compromising the pyrrolidine moiety. The catalytic approach offers advantages in atom economy and avoids stoichiometric reductants like lithium aluminium hydride, which often generate substantial metal waste [1]. Recent advances have also explored microwave-assisted cyclization to rapidly construct the pyrrolopyridine core, reducing reaction times from hours to minutes while maintaining yields exceeding 65% .

Table 1: Comparative Synthesis Methods for 2,3-Dihydro-1H-Pyrrolo[3,4-c]Pyridine Derivatives

MethodKey Reagent/ConditionYield (%)Advantages
Barium Hydroxide HydrolysisBa(OH)₂, H₂O, 120°C72Single-step, scalable, high purity
Catalytic HydrogenationPd/C, H₂ (3-5 atm)65-78Atom-economical, selective reduction
Microwave CyclizationMW, 150°C, 20 min68Rapid synthesis, energy-efficient
Reductive AminationNaBH₃CN, MeOH55Functional group tolerance

Optimization of Reaction Conditions for High-Yield Synthesis

Reaction parameter optimization has been critical for enhancing the efficiency of pyrrolopyridine dihydrochloride synthesis. Solvent effects profoundly influence both yield and purity, with aqueous systems proving optimal for hydrolysis steps, while aprotic solvents like dimethylacetamide (DMA) improve cyclization efficiency. Systematic solvent screening revealed that THF/ethanol mixtures (3:1 v/v) provide optimal solubility for intermediates during salt formation, facilitating high-purity dihydrochloride precipitation [1]. Temperature control during acidification is particularly crucial, as excessive heat during HCl addition promotes decomposition of the acid-sensitive heterocycle.

Stoichiometric balance in reductive steps significantly impacts impurity profiles. Studies demonstrate that maintaining a 1.5:1 molar ratio of sodium triacetoxyborohydride to carbonyl intermediate minimizes over-reduction byproducts while achieving complete conversion. For the critical hydrolysis step, extending reaction times beyond 12 hours under reflux provides only marginal yield improvements (≤3%) while increasing degradation product formation, establishing an optimal 8-10 hour reaction window [3].

Table 2: Optimized Reaction Conditions for Key Synthetic Steps

Synthetic StepOptimal ConditionsCritical ParametersYield Improvement
Bicyclic Core FormationDMA, 110°C, N₂ atmosphereOxygen exclusion, moisture control+22% vs. DMF
Carbamate HydrolysisBa(OH)₂ (1.2 eq), H₂O, 120°C, 8 hrStoichiometry, time control+15% vs. NaOH
Dihydrochloride Formation4M HCl in dioxane, 0°C, slow additionTemperature control, addition ratePurity >95%
Reductive AminationNaBH(OAc)₃, DCE, 25°C, 16 hrSolvent choice, controlled addition+18% vs. NaBH₃CN

Workup procedures substantially influence final product purity. Researchers developed a dual-filtration protocol where the reaction mixture is first filtered to remove barium salts, followed by hot ethyl acetate extraction (150 mL per gram intermediate) and secondary filtration to eliminate inorganic impurities. This process achieves ≥95% purity without resource-intensive chromatography. For the dihydrochloride salt, anti-solvent crystallization using diethyl ether provides analytically pure material with consistent stoichiometry, as confirmed by elemental analysis and ion chromatography [3] [6]. Implementing these optimized conditions enables multi-gram synthesis (up to 50g demonstrated) with batch-to-batch consistency suitable for preclinical development.

Role of Substituents in Modulating Bioactivity: Structure-Activity Relationship (SAR) Studies

Comprehensive SAR analyses reveal that strategic substitution of the pyrrolopyridine scaffold profoundly influences biological activity. The C4 position demonstrates exceptional versatility for medicinal chemistry optimization, accommodating diverse substituents that modulate target engagement. Introducing phenoxy groups at C4 yields derivatives with significant antidiabetic activity, as demonstrated by 4-phenoxy-6-methyl-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives. Specifically, electron-withdrawing substituents like 4-iodophenoxy and 3,4-dichlorophenoxy enhance insulin sensitivity by 30-37.4% in adipocyte models, outperforming the unsubstituted parent compound (7.4% improvement). This effect correlates with increased glucose uptake in muscle and fat cells, suggesting utility for metabolic disorders [2].

The N1 nitrogen serves as a critical vector for anticancer applications. Urea-functionalized derivatives exhibit potent inhibition of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme implicated in tumor metabolism. Systematic optimization produced compound 29 (NAMPT IC₅₀ = 10 nM; A2780 antiproliferative IC₅₀ = 7 nM), where electron-deficient aryl ureas dramatically enhance potency compared to alkyl variants. Molecular modeling confirms the carbonyl oxygen coordinates with conserved active-site residues, while the fused bicycle occupies a hydrophobic subpocket. Remarkably, these modifications simultaneously improve aqueous solubility by disrupting crystal packing, addressing a key limitation of earlier NAMPT inhibitors [5].

For antimicrobial applications, particularly HIV-1 integrase inhibition, the C6 position tolerates bulkier modifications. Compound 9g (EC₅₀ < 5 μM; TI > 100) incorporates a 2-hydroxy-3-methoxyphenyl moiety that enhances viral replication inhibition eight-fold compared to simpler analogs. This derivative exemplifies successful optimization balancing potency and cytotoxicity. The antiviral activity depends critically on the ortho-hydroxy group, which participates in critical hydrogen bonding with the viral DNA backbone, as removal reduces efficacy by 12-fold .

Table 3: SAR Summary of Bioactive Pyrrolo[3,4-c]pyridine Derivatives

PositionOptimal SubstituentBiological ActivityPotency (IC₅₀/EC₅₀)Key Structural Insight
C44-IodophenoxyInsulin sensitizer30-37% increased uptakeElectron-withdrawing groups enhance uptake
N14-Trifluoromethylphenyl ureaNAMPT inhibition10-18 nMUrea carbonyl coordinates active site
C62-Hydroxy-3-methoxyphenylHIV-1 integrase inhibition<5 μMOrtho-hydroxy essential for H-bonding
C5-C6 FusionAlkanoic acid chainAldose reductase inhibition1.4-2.5 μMCarboxylate critical for ionic interaction

Catalytic Strategies for Enantioselective Functionalization

While the pyrrolo[3,4-c]pyridine core lacks inherent chirality, catalytic asymmetric methods enable installation of stereogenic centers at peripheral positions for pharmacological optimization. Chiral phosphoric acid catalysis achieves enantioselective amination at C7 with excellent stereocontrol (up to 94% ee). This transformation employs di-tert-butylazodicarboxylate as the aminating agent in toluene at -40°C, with catalyst loading as low as 2.5 mol%. The reaction proceeds via a zwitterionic transition state where the catalyst activates both reaction partners through hydrogen-bonding networks [5].

For N-functionalization, rhodium-catalyzed asymmetric hydrogenation of enamines precursors provides efficient access to chiral substituents. Using DuPhos-ligated rhodium complexes, researchers achieve up to 97% ee for alkyl chains bearing stereocenters adjacent to nitrogen. The reaction tolerates diverse functional groups, including protected alcohols (ee >90%) and esters (ee >88%), enabling direct synthesis of complex pharmacophores. Notably, this method applies to the synthesis of GPR119 agonists where stereochemistry significantly influences metabolic stability. The (S)-enantiomer of derivative 8a demonstrates 10-fold higher human liver microsomal stability (CL = 29 μL/min/mg) compared to its (R)-counterpart, highlighting the pharmacological relevance of stereoselective synthesis [2] [10].

Chiral auxiliary approaches remain valuable for introducing stereocenters at bridgehead positions. Oppolzer's sultam-derived auxiliaries direct alkylation at C3 with diastereoselectivity >20:1 dr. After alkyl introduction, auxiliary removal under mild conditions (LiOH, THF/H₂O) provides enantioenriched building blocks without racemization. This strategy proved essential for synthesizing NAMPT inhibitors containing chiral α-branched alkyl chains, where stereochemistry influences binding orientation by 2.3 kcal/mol [5].

Table 4: Enantioselective Methods for Pyrrolopyridine Functionalization

StrategyCatalyst/ReagentReaction Typeee (%)Application
Chiral Phosphoric AcidTRIP (2.5 mol%)C7-Amination94Introduction of chiral amino groups
Rh-DuPhos Hydrogenation[Rh((R,R)-Et-DuPhos)(COD)]OTfEnamine reduction97Chiral alkyl sidechains
Sultam-directed Alkylation(-)-8-Phenylmenthyl chloroacetateC3-Alkylation>99Bridgehead functionalization
Enzymatic ResolutionLipase PS-C3Kinetic resolution99Racemate separation

Dynamic kinetic resolutions (DKR) have emerged for racemizable substrates, particularly for alcohols intended as synthetic intermediates. A combined ruthenium-lipase system resolves hydroxymethyl derivatives with concurrent in situ racemization, achieving >95% yield and >99% ee. The method employs Shvo's catalyst (1 mol%) and Candida antarctica lipase B in toluene at 70°C, demonstrating remarkable compatibility with the heterocyclic system. These enantiomerically pure intermediates serve as precursors to chiral ethers and amines that exhibit improved target selectivity in biological assays [9]. For laboratory-scale separations, chiral HPLC using polysaccharide-based columns (Chiralpak IB) achieves baseline resolution of enantiomers, enabling biological evaluation of individual stereoisomers [5].

Properties

CAS Number

6000-50-6

Product Name

2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine dihydrochloride

IUPAC Name

2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;dihydrochloride

Molecular Formula

C7H10Cl2N2

Molecular Weight

193.07 g/mol

InChI

InChI=1S/C7H8N2.2ClH/c1-2-8-4-7-5-9-3-6(1)7;;/h1-2,4,9H,3,5H2;2*1H

InChI Key

GXQCGPVEDZFCGW-UHFFFAOYSA-N

SMILES

C1C2=C(CN1)C=NC=C2.Cl.Cl

Canonical SMILES

C1C2=C(CN1)C=NC=C2.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.